molecular formula C7H11F3N2O5S B14123410 2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid

2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B14123410
M. Wt: 292.24 g/mol
InChI Key: MXSFOYPUMNYFEW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid typically involves the coupling of 2-amino-3-sulfanylpropanoic acid with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired dipeptide. The use of protecting groups and coupling reagents such as carbodiimides can facilitate the reaction and improve yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to produce the compound in significant quantities. The use of trifluoroacetic acid as a reagent or solvent is common in peptide synthesis due to its ability to cleave protecting groups and facilitate purification.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the amino or sulfanyl groups.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified amino or sulfanyl derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.

    Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialized peptides and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The compound may also act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: An amino acid with a sulfanyl group, similar in structure but lacking the glycine and trifluoroacetic acid moieties.

    Glutathione: A tripeptide containing cysteine, glycine, and glutamic acid, known for its antioxidant properties.

    N-acetylcysteine: A derivative of cysteine used as a medication and dietary supplement.

Uniqueness

2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid is unique due to its specific combination of amino acid residues and the presence of a trifluoroacetic acid moiety

Properties

Molecular Formula

C7H11F3N2O5S

Molecular Weight

292.24 g/mol

IUPAC Name

2-[(2-amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H10N2O3S.C2HF3O2/c6-3(2-11)5(10)7-1-4(8)9;3-2(4,5)1(6)7/h3,11H,1-2,6H2,(H,7,10)(H,8,9);(H,6,7)

InChI Key

MXSFOYPUMNYFEW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)S.C(=O)(C(F)(F)F)O

Origin of Product

United States

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